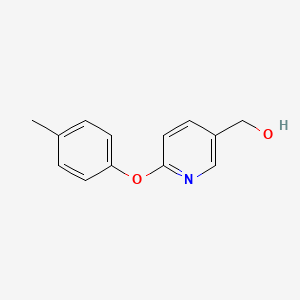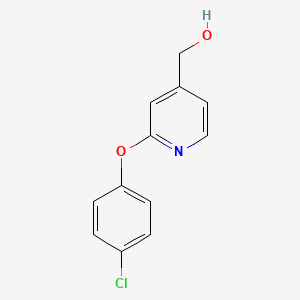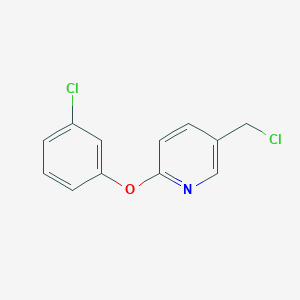![molecular formula C13H10F3NO2 B6331384 [6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1268609-72-8](/img/structure/B6331384.png)
[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95% (hereafter referred to as 6-TFMP) is a synthetic compound that has been used in a variety of scientific research applications. 6-TFMP is a fluorinated phenoxy compound, and is a derivative of pyridine. It is a colorless, clear liquid at room temperature and has a boiling point of 156-158°C. 6-TFMP is often used in organic synthesis and in the manufacture of pharmaceuticals.
科学的研究の応用
6-TFMP has a variety of scientific research applications. It has been used as an intermediate compound in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers and in the manufacture of organic semiconductors. 6-TFMP has been used in the study of the structure and properties of biological molecules, such as proteins and enzymes. It has also been used in the study of the structure and properties of materials, such as polymers and nanoparticles.
作用機序
The mechanism of action of 6-TFMP is not fully understood. It is believed that 6-TFMP is able to interact with some molecules, such as proteins, and can affect their structure and activity. This can lead to changes in the activity of enzymes, which can influence cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TFMP are not well understood. However, studies have shown that 6-TFMP can affect the activity of some enzymes, which can lead to changes in cellular processes. In addition, 6-TFMP has been shown to interact with some proteins and can affect their structure and activity.
実験室実験の利点と制限
The advantages of using 6-TFMP in lab experiments include its low cost, its availability, and its relatively low toxicity. Its low toxicity makes it safe to use in laboratory experiments. Additionally, 6-TFMP is relatively easy to synthesize, which makes it a convenient reagent for a variety of experiments.
However, there are some limitations to using 6-TFMP in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 6-TFMP is relatively unstable, and can degrade over time, which can lead to unreliable results.
将来の方向性
There are a variety of potential future directions for research involving 6-TFMP. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into the mechanism of action of 6-TFMP could lead to a better understanding of its effects on cellular processes. Finally, further research into its synthesis and stability could lead to improved methods for producing and using 6-TFMP in laboratory experiments.
合成法
6-TFMP can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethyl-phenol with pyridine in a basic solution. This reaction is typically carried out in a two-step process, where the first step involves the formation of an intermediate compound, and the second step involves the formation of the final product. The reaction is typically carried out at a temperature of around 50°C, and the reaction time is usually between 1-3 hours.
特性
IUPAC Name |
[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-2-4-11(5-3-10)19-12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJMABBHMJYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

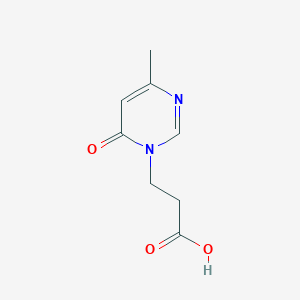

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)
![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)
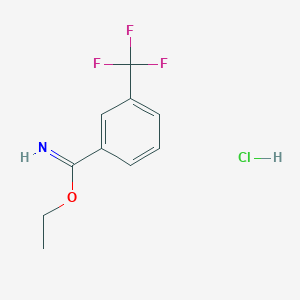
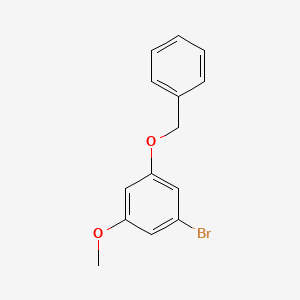

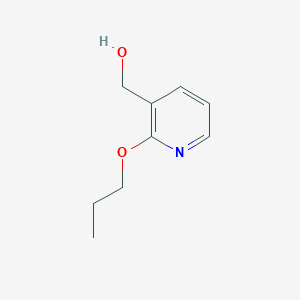
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
